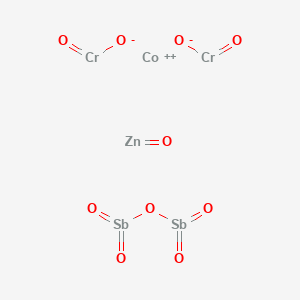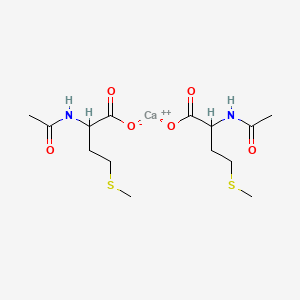![molecular formula C24H15N B13829115 Anthra[2,3-b]carbazole CAS No. 319-23-3](/img/structure/B13829115.png)
Anthra[2,3-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthra[2,3-b]carbazole is a polycyclic aromatic compound that combines the structural features of anthracene and carbazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-b]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cyclization reactions.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Anthra[2,3-b]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitrated derivatives .
Applications De Recherche Scientifique
Anthra[2,3-b]carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Industry: In the field of organic electronics, this compound is investigated for its use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its excellent electronic properties
Mécanisme D'action
The mechanism of action of Anthra[2,3-b]carbazole and its derivatives involves interactions with various molecular targets. For instance, in biological systems, these compounds can intercalate with DNA, inhibit topoisomerases, and regulate protein phosphorylation. These interactions can lead to the disruption of cellular processes, making them potential candidates for anticancer therapies .
Comparaison Avec Des Composés Similaires
Indolo[3,2-b]carbazole: Known for its aggregation-induced emission properties, making it useful in optoelectronic applications.
Indolo[2,3-a]pyrrolo[3,4-c]carbazole: Exhibits significant biological activities, including protein kinase inhibition.
Uniqueness: Anthra[2,3-b]carbazole stands out due to its unique combination of anthracene and carbazole structures, which confer distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photonics .
Propriétés
Numéro CAS |
319-23-3 |
|---|---|
Formule moléculaire |
C24H15N |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
23-azahexacyclo[12.11.0.03,12.05,10.016,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,24-dodecaene |
InChI |
InChI=1S/C24H15N/c1-2-6-16-10-18-12-20-14-24-22(21-7-3-4-8-23(21)25-24)13-19(20)11-17(18)9-15(16)5-1/h1-14,25H |
Clé InChI |
AEVNDWITFKNVRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C4C=C5C(=CC4=CC3=CC2=C1)C6=CC=CC=C6N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


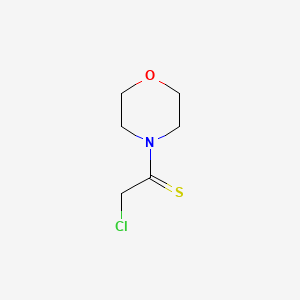
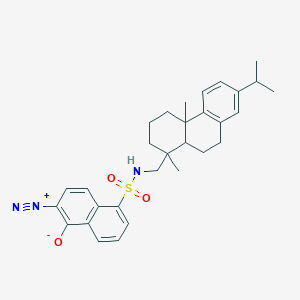
![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
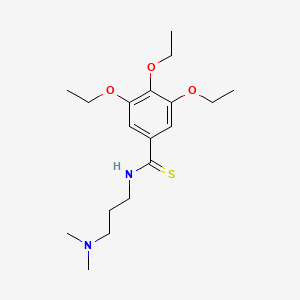
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
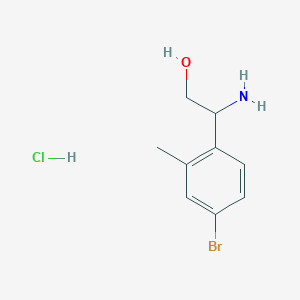
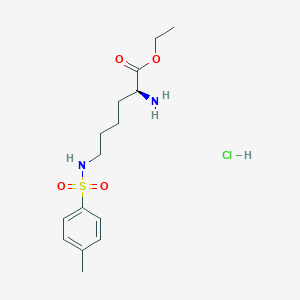
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)
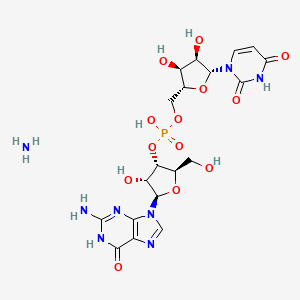
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)
